

# Assessing the long-term efficacy of Feniralstat versus other therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Feniralstat |           |  |  |
| Cat. No.:            | B10854778   | Get Quote |  |  |

# Feniralstat Development Halted, Long-Term Efficacy Data Unavailable

Initial investigations into the long-term efficacy of the plasma kallikrein inhibitor **Feniralstat** (also known as KVD824) have been concluded as the drug's clinical development for hereditary angioedema (HAE) was terminated. KalVista Pharmaceuticals halted the Phase 2 KOMPLETE trial of **Feniralstat** after observing elevated liver enzymes in several participants, raising safety concerns.[1] Consequently, there is no long-term efficacy and safety data available for **Feniralstat**, and it is not being investigated for diabetic complications.

Given the absence of data for **Feniralstat**, this guide will instead provide a comprehensive comparison of a different oral plasma kallikrein inhibitor, Berotralstat, for which long-term efficacy and safety data are available. This analysis will focus on its use for the prophylactic treatment of HAE, drawing comparisons with other therapeutic modalities for this condition.

## Berotralstat: A Long-Term Prophylactic for Hereditary Angioedema

Berotralstat is an oral, once-daily inhibitor of plasma kallikrein approved for the prevention of HAE attacks.[2][3] Its mechanism of action involves the inhibition of plasma kallikrein, which in turn reduces the production of bradykinin, a key mediator of swelling and pain in HAE attacks.





#### Mechanism of Action: The Kallikrein-Kinin System

The diagram below illustrates the role of plasma kallikrein in the bradykinin formation pathway and the inhibitory action of Berotralstat.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of the Kallikrein-Kinin system and the inhibitory action of Berotralstat.

## Long-Term Efficacy of Berotralstat: The APeX-S Study

The APeX-S study was an open-label extension study that evaluated the long-term safety and efficacy of Berotralstat.[3][4] The key findings from this study are summarized below.

#### **Data on Attack Rate Reduction**

The following table presents the mean and median HAE attack rates for patients treated with Berotralstat over a 48-week period in the APeX-S study.



| Timepoint                                 | Berotralstat 150 mg (n=73) | Berotralstat 110 mg (n=30) |
|-------------------------------------------|----------------------------|----------------------------|
| Median Attacks/Month at<br>Month 1        | 1.0                        | 0.5                        |
| Median Attacks/Month at<br>Month 12       | 0.0                        | 0.0                        |
| Mean Attacks/Month at<br>Baseline         | 2.9                        | 2.9                        |
| Mean Attacks/Month at Month               | 1.0                        | 1.3                        |
| Data from the APeX-S interim analysis.[3] |                            |                            |

#### **Quality of Life Improvements**

The APeX-S study also demonstrated clinically meaningful improvements in quality of life scores, as measured by the Angioedema Quality of Life Questionnaire (AE-QoL), for patients receiving both doses of Berotralstat.[3][4]

### **Comparison with Other HAE Therapies**

A variety of other therapies are used for the long-term prophylaxis of HAE. The following table provides a high-level comparison.



| Therapy Class                                | Examples                                               | Mechanism of<br>Action                                    | Administration                                 |
|----------------------------------------------|--------------------------------------------------------|-----------------------------------------------------------|------------------------------------------------|
| Plasma Kallikrein<br>Inhibitors (Oral)       | Berotralstat                                           | Inhibits plasma<br>kallikrein                             | Oral, once daily                               |
| Plasma Kallikrein<br>Inhibitors (Injectable) | Lanadelumab                                            | Monoclonal antibody<br>that inhibits plasma<br>kallikrein | Subcutaneous injection                         |
| C1-Esterase Inhibitors                       | C1-INH (plasma-<br>derived), Ruconest<br>(recombinant) | Replaces deficient<br>C1-esterase inhibitor               | Intravenous infusion or subcutaneous injection |
| Androgens                                    | Danazol                                                | Increase C1-INH<br>levels                                 | Oral                                           |

## **Experimental Protocols: APeX-S Study**

Study Design: The APeX-S study was a phase 2, open-label, multicenter study.[3]

Participants: Eligible patients had a diagnosis of HAE due to C1 inhibitor deficiency.

Intervention: Patients received either 150 mg or 110 mg of Berotralstat orally once daily.

Primary Objective: To evaluate the long-term safety and tolerability of Berotralstat.

Secondary Objectives: To assess the long-term efficacy of Berotralstat in reducing the rate of HAE attacks and to evaluate its impact on quality of life.

Data Collection: Attack data was collected through daily patient diaries. Quality of life was assessed using the AE-QoL questionnaire at specified intervals.

The workflow for a typical long-term prophylactic HAE clinical trial is illustrated below.





Click to download full resolution via product page

**Figure 2:** Generalized workflow for a randomized, placebo-controlled clinical trial of a prophylactic HAE therapy.

## **Alternative Therapies for Diabetic Complications**

While **Feniralstat** is not being pursued for diabetic complications, a number of alternative and complementary therapies are explored for managing diabetes and its long-term effects. These



#### include:

- Herbal Remedies and Dietary Supplements: Cinnamon, fenugreek, bitter melon, alpha-lipoic acid, and chromium have been studied for their potential to improve glycemic control.[5][6][7]
- Mind-Body Therapies: Yoga, tai chi, and meditation may contribute to better management of blood glucose levels.[6][8]
- Acupuncture: This traditional Chinese medicine practice is sometimes used to manage pain associated with diabetic neuropathy.[7][8]

It is important to note that while some of these therapies show promise, the scientific evidence for their efficacy and safety is often limited, and they should not replace conventional medical treatment for diabetes.[7][8][9] Patients should always consult with their healthcare providers before starting any new treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. angioedemanews.com [angioedemanews.com]
- 2. mdpi.com [mdpi.com]
- 3. Long-term safety and effectiveness of berotralstat for hereditary angioedema: The open-label APeX-S study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety and efficacy of once-daily berotralstat in patients with hereditary angioedema: APeX-S final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The Role of Alternative Medicine in Managing Type 2 Diabetes: A Comprehensive Review
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. Content Health Encyclopedia University of Rochester Medical Center [urmc.rochester.edu]



- 8. Complementary and Alternative Medicine for Diabetes Diabetes Canada [diabetes.ca]
- 9. Alternative therapies useful in the management of diabetes: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the long-term efficacy of Feniralstat versus other therapies]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10854778#assessing-the-long-term-efficacy-of-feniralstat-versus-other-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com